molecular formula C20H20N4O2 B12175689 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide

Cat. No.: B12175689
M. Wt: 348.4 g/mol
InChI Key: YXYCCBUAKUFTFU-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide typically involves the construction of the indole moiety, which can be achieved through various synthetic routes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the use of methanesulfonic acid under reflux in methanol to obtain tricyclic indoles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide is unique due to its specific structure, which combines the indole moiety with a piperidine and pyridine carboxamide group. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H20N4O2/c25-19(14-4-3-9-21-12-14)23-15-7-10-24(11-8-15)20(26)17-13-22-18-6-2-1-5-16(17)18/h1-6,9,12-13,15,22H,7-8,10-11H2,(H,23,25)

InChI Key

YXYCCBUAKUFTFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CN=CC=C2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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